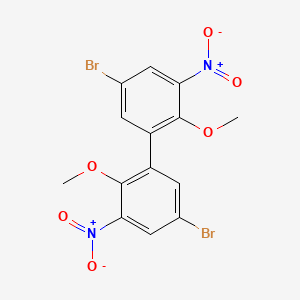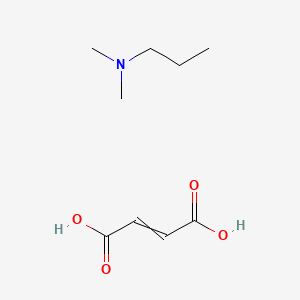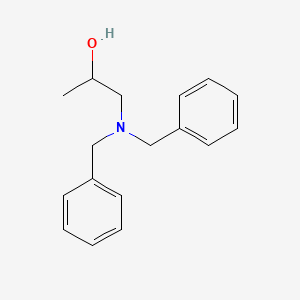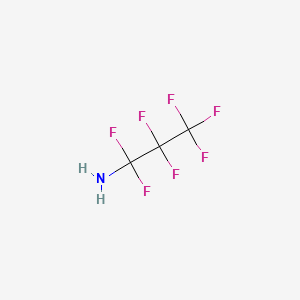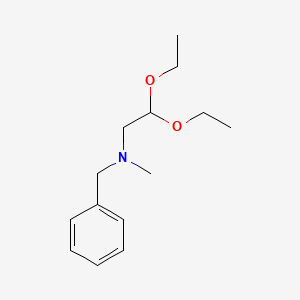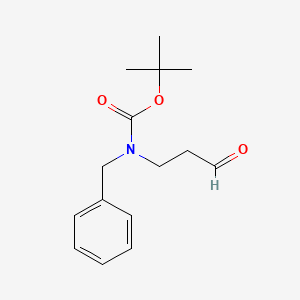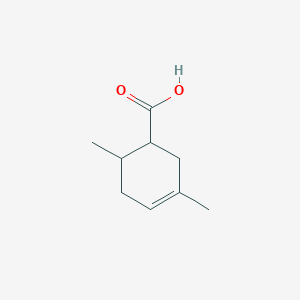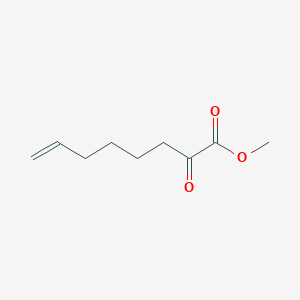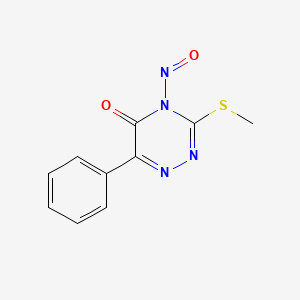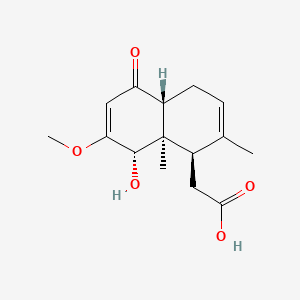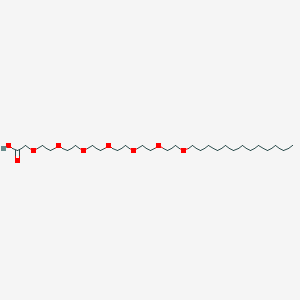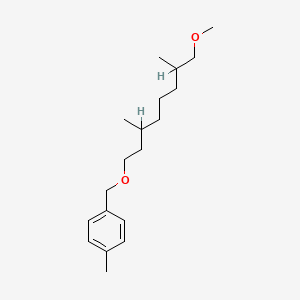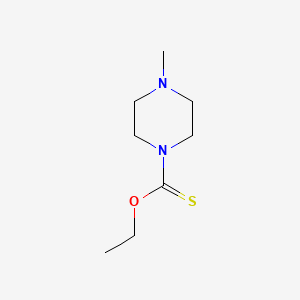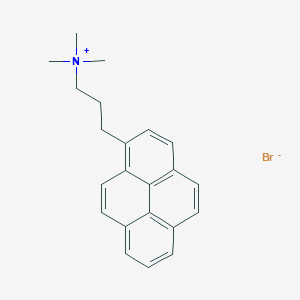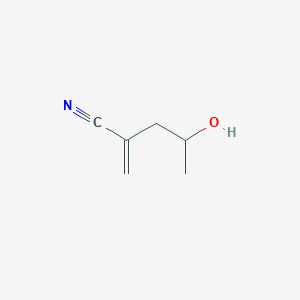
4-Hydroxy-2-methylidenepentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-methylidenepentanenitrile is an organic compound that features both a hydroxy group (-OH) and a nitrile group (-CN) within its molecular structure
准备方法
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-methylidenepentanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This reaction typically involves the addition of hydrogen cyanide to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. For example, the reaction of acetaldehyde with hydrogen cyanide can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-Hydroxy-2-methylidenepentanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylidenepentanenitrile.
Reduction: Formation of 4-hydroxy-2-methylidenepentanamine.
Substitution: Formation of 4-alkoxy-2-methylidenepentanenitrile or 4-acetoxy-2-methylidenepentanenitrile.
科学研究应用
4-Hydroxy-2-methylidenepentanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Hydroxy-2-methylidenepentanenitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence biochemical pathways and cellular processes, making the compound of interest in medicinal chemistry.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Similar structure but with a different substitution pattern.
4-Hydroxy-2-pentanone: Lacks the nitrile group but has a similar carbon backbone.
2-Methyl-2-hydroxybutanenitrile: Similar functional groups but different carbon chain length.
Uniqueness
4-Hydroxy-2-methylidenepentanenitrile is unique due to the presence of both a hydroxy group and a nitrile group in its structure, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and various applications.
属性
CAS 编号 |
106011-27-2 |
|---|---|
分子式 |
C6H9NO |
分子量 |
111.14 g/mol |
IUPAC 名称 |
4-hydroxy-2-methylidenepentanenitrile |
InChI |
InChI=1S/C6H9NO/c1-5(4-7)3-6(2)8/h6,8H,1,3H2,2H3 |
InChI 键 |
SSCDBXZBKVMZDL-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=C)C#N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


